methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and an oxadiazole ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to possess good antimicrobial activities . These compounds are known to interact with various targets, including heme proteins, which cocatalyze cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets and cause changes that result in their antimicrobial activities . For instance, they can inhibit the function of heme proteins, which are involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given the known action of similar compounds . By inhibiting the function of heme proteins, the compound could disrupt the production of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane .
Pharmacokinetics
Similar compounds, such as 1,2,4-triazole derivatives, are known for their safety profile and high therapeutic index , suggesting good bioavailability and minimal toxicity.
Result of Action
The compound likely exerts its effects at the molecular and cellular levels by interacting with its targets and disrupting key biochemical pathways. This can lead to alterations in the integrity and function of the fungal cell membrane, resulting in the antimicrobial activity of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are widely used in various applications, including crop protection , suggesting that they are stable and effective in diverse environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and oxadiazole intermediates, followed by their coupling with the furan-2-carboxylate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of new materials with specific electronic or mechanical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate: shares similarities with other triazole and oxadiazole derivatives, which also exhibit interesting chemical and biological properties
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting structural features. This makes it distinct from other similar compounds and potentially offers unique advantages in its applications .
Properties
IUPAC Name |
methyl 5-[[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c1-13-5-7-14(8-6-13)18-23-20(32-25-18)16-4-3-11-26-19(16)24-27(22(26)29)12-15-9-10-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYUWXMWBWXGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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